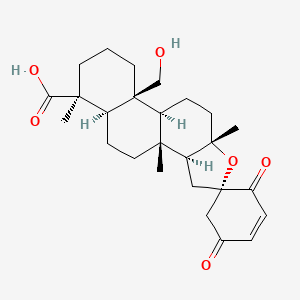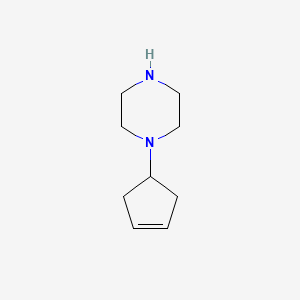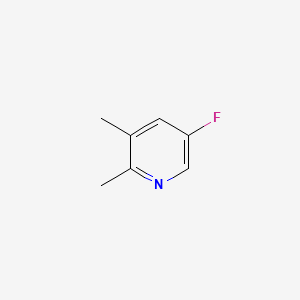
Demethoxy Aliskiren Fumarate (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Demethoxy Aliskiren Fumarate (2:1) is a variant of Aliskiren, which is a direct renin inhibitor used to manage hypertension . It is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 110 pounds (50 kg) .
Synthesis Analysis
The synthesis of Aliskiren, a recently marketed drug for the treatment of hypertension, has been presented in several studies . The focus of the synthetic effort is to develop an efficient pathway for the synthesis of an advanced intermediate toward Aliskiren .Molecular Structure Analysis
Aliskiren has a molecular formula of C30H53N3O6 and an average mass of 551.7583 Da . It is a small molecule and is part of the renin inhibitor drug class .Physical And Chemical Properties Analysis
Aliskiren is a small molecule with a molecular formula of C30H53N3O6 and an average mass of 551.7583 Da . More detailed physical and chemical properties may be found in specific databases or literature .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Demethoxy Aliskiren Fumarate (2:1) involves the demethylation of Aliskiren followed by its reaction with Fumaric acid in a 2:1 ratio.", "Starting Materials": [ "Aliskiren", "Fumaric acid", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Aliskiren is dissolved in methanol and hydrogen chloride gas is bubbled through the solution to form Aliskiren hydrochloride.", "The resulting solution is refluxed with sodium hydroxide to remove the methyl group from Aliskiren, forming Demethoxy Aliskiren.", "Fumaric acid is dissolved in methanol and added to Demethoxy Aliskiren solution in a 2:1 ratio.", "The resulting mixture is refluxed for several hours to form Demethoxy Aliskiren Fumarate.", "The product is then isolated by filtration, washed with diethyl ether and dried.", "The final product is obtained by recrystallization from water." ] } | |
CAS RN |
1438401-07-0 |
Molecular Formula |
C33H55N3O9 |
Molecular Weight |
637.815 |
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1 |
InChI Key |
SAEZZXYERNPHCU-DZJTYDGLSA-N |
SMILES |
CC(C)C(CC1=CC(=CC=C1)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
synonyms |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)



![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)
![bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium](/img/structure/B571334.png)
